molecular formula C20H35N3 B1200897 Templetine CAS No. 54274-32-7

Templetine

Cat. No. B1200897
CAS RN: 54274-32-7
M. Wt: 317.5 g/mol
InChI Key: YUKCLPPRYNXRAF-FGSPNWDHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Templetine is an alkaloid.

Scientific Research Applications

Chemical Structure and Synthesis

  • Templetine, along with other alkaloids such as (-)-cytisine, (+)-lupanine, (-)-anagyrine, and (±)-piptanthine, has been isolated from Templetonia retusa. The absolute crystal structures of templetine's derivatives have been determined by single-crystal X-ray diffraction. This research contributes to our understanding of the chemical structure and potential synthesis pathways of templetine (Cannon et al., 1991).

Computational Science and Bioinformatics

  • The development of bioinformatics tools, like the MEGA (Molecular Evolutionary Genomics Analysis) software, is crucial for large-scale DNA studies and comparative studies in evolutionary medicine. Such tools could be instrumental in analyzing the genetic sequences of compounds like templetine for diverse applications, including understanding human evolution, health, and disease (Caspermeyer, 2016).

Volunteer Computing in Scientific Research

  • The Templet Web cloud service exemplifies the use of volunteer computing in high-performance scientific computing. This approach is vital for fields like data mining, artificial intelligence, machine learning, and could potentially be applied to research involving templetine. This model facilitates cost-effective and efficient computational resource utilization for complex scientific computations (Vostokin, Artamonov, & Tsarev, 2018).

Habitat Templets in Ecological Research

  • Habitat templets, which are graphical-qualitative models, describe the development of life-history strategies in specific environmental conditions. Understanding these models can provide insights into how templetine and similar compounds interact with their environments. This research is fundamental in shifting the focus of ecological studies towards understanding the organism-in-its-environment (Korfiatis & Stamou, 1999).

Educational Applications in Science

  • Educational programs like school gardening in Temple, Texas, demonstrate the effectiveness of practical, hands-on approaches in enhancing science achievement among elementary students. Such programs could be adapted to include the study of plant-based compounds like templetine, thereby fostering a deeper understanding of botany and chemistry among young students (Klemmer, Waliczek, & Zajicek, 2005).

properties

CAS RN

54274-32-7

Product Name

Templetine

Molecular Formula

C20H35N3

Molecular Weight

317.5 g/mol

IUPAC Name

(1S,2R,7R,9S,10R)-1-[(2S)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

InChI

InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

YUKCLPPRYNXRAF-FGSPNWDHSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@@]23C[C@H](C[C@@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3

SMILES

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3

Canonical SMILES

C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Templetine
Reactant of Route 2
Templetine
Reactant of Route 3
Templetine
Reactant of Route 4
Templetine
Reactant of Route 5
Templetine
Reactant of Route 6
Templetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.